

2-Bromo-3-methylbenzoic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-3-methylbenzoic acid**

Cat. No.: **B1273154**

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-3-methylbenzoic Acid**: Core Properties, Synthesis, and Applications

Abstract

2-Bromo-3-methylbenzoic acid (CAS No: 53663-39-1) is a highly versatile substituted aromatic carboxylic acid that serves as a critical intermediate in the fields of organic synthesis, pharmaceutical development, and materials science. Its unique structural arrangement, featuring a bromine atom and a methyl group ortho and meta to the carboxylic acid respectively, provides a reactive scaffold for a wide array of chemical transformations. This guide offers a comprehensive technical overview of its core physicochemical properties, including its definitive molecular weight, detailed spectroscopic data for characterization, established synthesis protocols with mechanistic insights, and its significant applications in modern research and development. The content is tailored for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable chemical building block.

Core Physicochemical and Structural Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. These data points are critical for reaction stoichiometry, analytical characterization, and safety assessments.

The molecular weight of **2-Bromo-3-methylbenzoic acid** is a key identifier, calculated from its molecular formula, $C_8H_7BrO_2$. This formula indicates a composition of eight carbon atoms, seven hydrogen atoms, one bromine atom, and two oxygen atoms.

Table 1: Key Physicochemical Properties of 2-Bromo-3-methylbenzoic Acid

Property	Value	Source(s)
Molecular Weight	215.05 g/mol ; 215.04 g/mol	[1][2][3][4]
Molecular Formula	C ₈ H ₇ BrO ₂	[1][2][3]
CAS Number	53663-39-1	[1][2][5]
Appearance	White to light yellow/tan crystalline powder	[1][2][5]
Melting Point	135-138 °C	[1][5][6]
Purity (Typical)	≥97-98% (GC)	[1][2][4]
Common Synonyms	2-Bromo-m-toluic acid	[1][3][5]

The precise arrangement of the functional groups on the benzene ring dictates the compound's reactivity. The electron-withdrawing nature of both the bromine atom and the carboxylic acid group, combined with the electron-donating methyl group, creates a unique electronic environment that influences its role in various reactions.

Caption: Chemical Structure of **2-Bromo-3-methylbenzoic Acid**.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of **2-Bromo-3-methylbenzoic acid** is paramount before its use in synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation. The proton (¹H) NMR spectrum provides definitive information about the electronic environment of the hydrogen atoms.

Expert Insight: The ¹H NMR spectrum is a crucial self-validating check. The presence of three distinct aromatic proton signals, along with a singlet for the methyl group, immediately confirms the substitution pattern. Any deviation would indicate an isomeric impurity or residual starting material.

Table 2: Representative ¹H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Source
~7.70	d	1H	Aromatic (Ha)	[5]
~7.42	d	1H	Aromatic (Hb)	[5]
~7.29	t	1H	Aromatic (Hc)	[5]
~2.49	s	3H	Methyl (-CH ₃)	[5]
(Solvent: CDCl ₃)				

Causality in Analysis:

- ¹H NMR: Confirms the specific isomer and relative positions of the substituents. The coupling patterns (doublets and triplets) of the aromatic protons are dictated by their neighboring protons, providing a fingerprint of the 1,2,3-substitution pattern.
- ¹³C NMR: Provides the number of unique carbon environments, complementing the ¹H NMR data for unambiguous structural confirmation.[\[7\]](#)
- Mass Spectrometry (MS): Confirms the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in two molecular ion peaks (M and M+2) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.
- Infrared (IR) Spectroscopy: Identifies the presence of key functional groups. A broad absorption around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a sharp peak around 1700 cm⁻¹ indicates the C=O carbonyl stretch.

Synthesis Methodology: The Von-Richter Reaction Pathway

While several synthetic routes exist, a well-documented and reliable method proceeds from p-nitrotoluene via a bromination followed by a Von-Richter reaction.[\[8\]](#) This pathway is instructive as it involves fundamental aromatic substitution and rearrangement reactions.

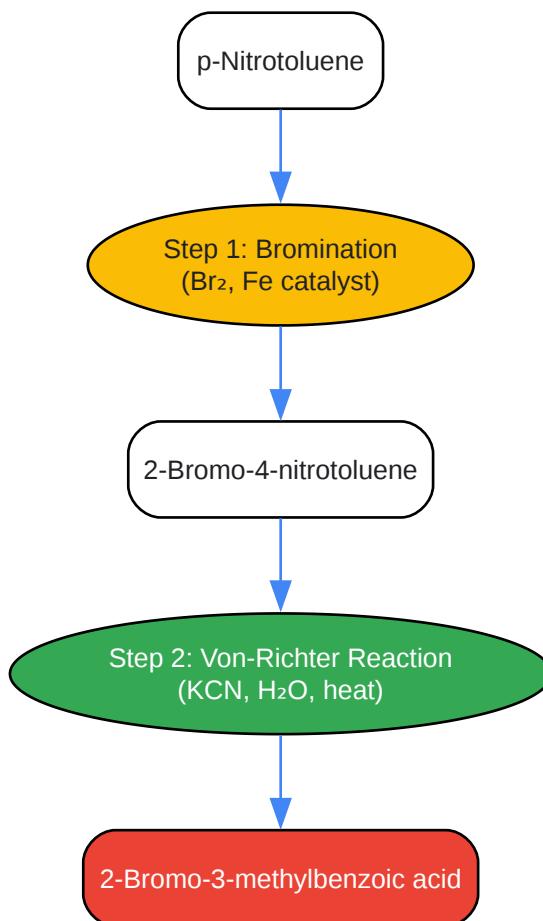


Figure 2: Two-Step Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Key stages in the synthesis from p-nitrotoluene.

Experimental Protocol: Synthesis via Bromination and Von-Richter Reaction

This protocol is adapted from the authoritative procedure published in *Organic Syntheses*.^[8]

Part A: 2-Bromo-4-nitrotoluene

- Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine p-nitrotoluene (0.5 mole) and iron powder (1.0 g). Heat the mixture to 75-80°C.

- Causality: Iron powder acts as a Lewis acid catalyst, polarizing the bromine molecule (Br_2) to generate the electrophile required for electrophilic aromatic substitution.
- Bromination: With vigorous stirring, add bromine (0.59 mole) dropwise over 30 minutes, maintaining the temperature at 75-80°C. Continue stirring for an additional 1.5 hours after addition is complete.
- Workup and Purification: Pour the hot reaction mixture into an ice-cold 10% sodium hydroxide solution. The solid product is then isolated and purified by recrystallization from acetic acid to yield 2-bromo-4-nitrotoluene.

Part B: **2-Bromo-3-methylbenzoic Acid** (Von-Richter Reaction)

Caution: This procedure evolves poisonous hydrogen cyanide gas and must be performed in a certified chemical fume hood.

- Reaction Setup: In a large round-bottomed flask, combine the moist 2-bromo-4-nitrotoluene from Part A with potassium cyanide (90 g), 2-ethoxyethanol (900 ml), and water (850 ml).
- Reaction: Heat the mixture to reflux and maintain for 16 hours.
 - Mechanistic Insight: This is the core of the Von-Richter reaction. The cyanide ion (CN^-) acts as a nucleophile, attacking the aromatic ring and displacing the nitro group. A subsequent intramolecular rearrangement and hydrolysis of the nitrile group leads to the formation of the carboxylic acid at the position formerly occupied by the nitro group, with the bromine atom remaining in place.
- Acidification and Isolation: After cooling, add 1.5 L of water to the dark red solution and carefully acidify with concentrated hydrochloric acid. This will protonate the carboxylate and precipitate the product.
 - Self-Validation: The formation of a precipitate upon acidification is a key indicator of successful product formation.
- Purification: Collect the solid product by filtration. Further purification is achieved by boiling the crude solid in petroleum ether and filtering the hot mixture. The desired **2-bromo-3-methylbenzoic acid** crystallizes from the filtrate upon cooling.

Key Applications in Research and Drug Development

The utility of **2-Bromo-3-methylbenzoic acid** stems from the orthogonal reactivity of its functional groups. The bromine atom is a handle for cross-coupling reactions, while the carboxylic acid can be converted to esters, amides, or other derivatives.

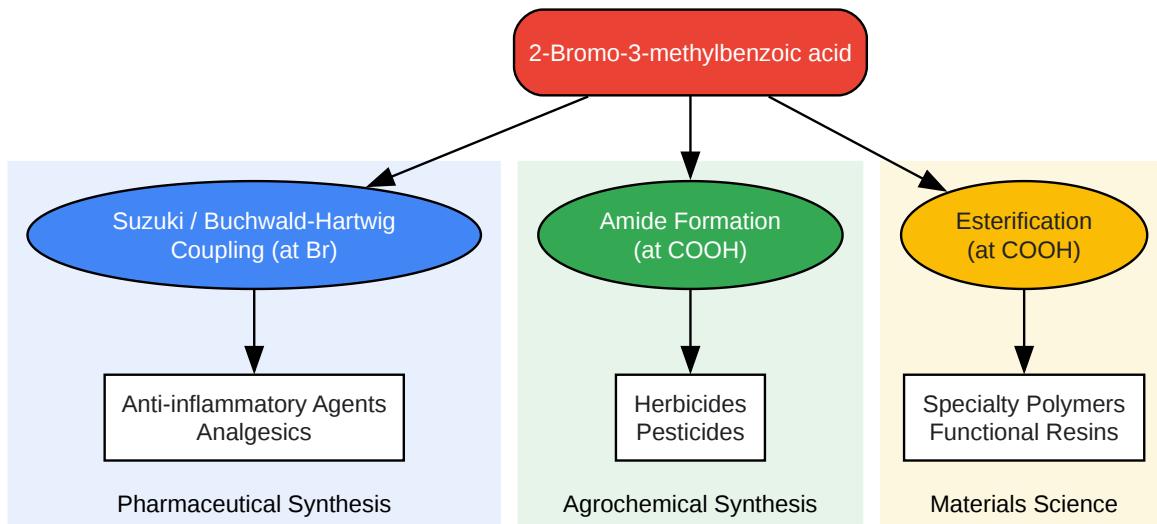


Figure 3: Application Pathways

[Click to download full resolution via product page](#)

Caption: Versatility as an intermediate in diverse fields.

- **Pharmaceutical Synthesis:** This compound is a key building block for creating more complex active pharmaceutical ingredients (APIs).^[1] The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), which are cornerstone methods for constructing the carbon-carbon and carbon-nitrogen bonds prevalent in modern drug molecules. For example, it may be used to synthesize N-phenyl-3-methylanthranilic acid, a scaffold found in some anti-inflammatory drugs.^[5]
- **Agrochemical Development:** The structural motifs derived from this acid are used to develop novel herbicides, pesticides, and plant growth regulators.^[1] The ability to systematically

modify the molecule allows for the fine-tuning of biological activity and environmental profiles.

- Materials Science: It serves as a monomer or modifier in the synthesis of specialty polymers and resins.[1] Incorporating this brominated aromatic structure can enhance properties such as thermal stability, flame retardancy, and durability.[1]

Safety, Handling, and Storage

Proper handling of **2-Bromo-3-methylbenzoic acid** is essential to ensure laboratory safety. The compound is classified as an irritant.

Table 3: GHS Hazard Information

Hazard Statement	Description	GHS Pictogram	Source
H315	Causes skin irritation	Warning	[9]
H319	Causes serious eye irritation	Warning	[9]
H335	May cause respiratory irritation	Warning	[9]

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat.[6][10]
- Ventilation: Use only in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust.[10][11]
- Handling: Avoid creating dust. Wash hands thoroughly after handling.[10][11]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Some suppliers recommend refrigerated storage (0-8°C) to ensure long-term stability.[1]

Conclusion

2-Bromo-3-methylbenzoic acid, with a molecular weight of approximately 215.05 g/mol, is far more than a simple chemical. It is a strategic and enabling tool for chemical innovation. Its well-defined properties, reliable synthetic routes, and versatile reactivity make it an indispensable intermediate for professionals in drug discovery, agrochemical research, and materials science. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is the foundation for leveraging its full potential in developing next-generation molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Bromo-3-methylbenzoic Acid | CymitQuimica [cymitquimica.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 2-Bromo-3-methylbenzoic acid 97 53663-39-1 [sigmaaldrich.com]
- 5. 2-Bromo-3-methylbenzoic acid | 53663-39-1 [chemicalbook.com]
- 6. 2-ブロモ-3-メチル安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2-Bromo-3-methylbenzoic acid | C8H7BrO2 | CID 2735588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Bromo-3-methylbenzoic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1273154#2-bromo-3-methylbenzoic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com